molecular formula C15H18O2 B12537774 2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal CAS No. 656835-19-7

2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal

Cat. No.: B12537774
CAS No.: 656835-19-7
M. Wt: 230.30 g/mol
InChI Key: YWAKEBCDHPGAGL-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a hexenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal typically involves the reaction of benzyl alcohol with a suitable aldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the benzyloxy group. The reaction is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group plays a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal is unique due to the combination of its benzyloxy group and hexenal backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

656835-19-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

4-methylidene-2-(phenylmethoxymethyl)hex-5-enal

InChI

InChI=1S/C15H18O2/c1-3-13(2)9-15(10-16)12-17-11-14-7-5-4-6-8-14/h3-8,10,15H,1-2,9,11-12H2

InChI Key

YWAKEBCDHPGAGL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)CC(COCC1=CC=CC=C1)C=O

Origin of Product

United States

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